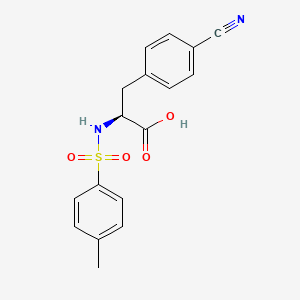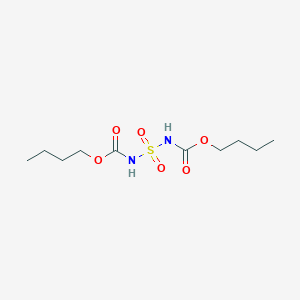
Dibutyl sulfonylbiscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl sulfonylbiscarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of sulfonyl and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl sulfonylbiscarbamate typically involves the reaction of dibutylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality. Purification of the compound is typically achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl sulfonylbiscarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamates or sulfonyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl sulfonylbiscarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and sulfonyl derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of dibutyl sulfonylbiscarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: A commonly used plasticizer with similar structural features but different functional groups.
Dibutyl sebacate: Another plasticizer with a similar ester structure but different chemical properties.
Carbamate pesticides: Compounds like carbaryl and benomyl, which share the carbamate functional group but have different applications and toxicity profiles.
Uniqueness
Dibutyl sulfonylbiscarbamate is unique due to the presence of both sulfonyl and carbamate groups, which confer distinct chemical reactivity and potential biological activity. Its dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
85797-20-2 |
|---|---|
Formule moléculaire |
C10H20N2O6S |
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
butyl N-(butoxycarbonylsulfamoyl)carbamate |
InChI |
InChI=1S/C10H20N2O6S/c1-3-5-7-17-9(13)11-19(15,16)12-10(14)18-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
WZKIGKBERCRYLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NS(=O)(=O)NC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
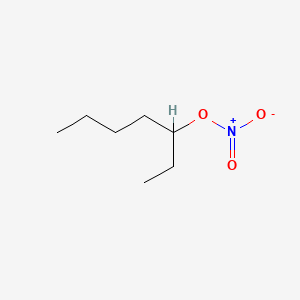
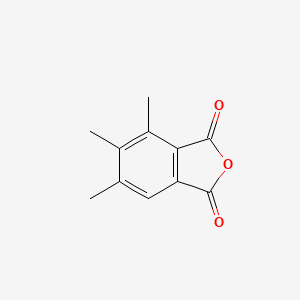

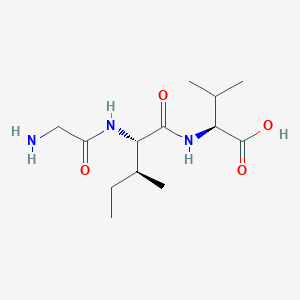
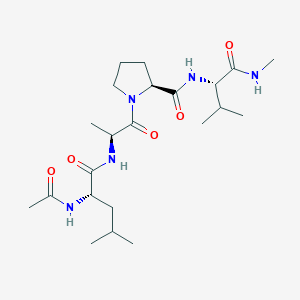


![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
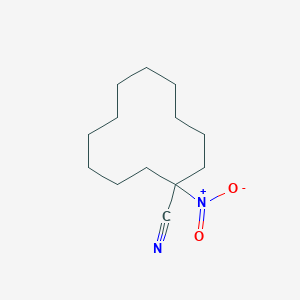
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
